![molecular formula C8H10N2O2 B1323496 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 307307-97-7](/img/structure/B1323496.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has been described in various studies. One method involves [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds . Another approach uses NH-pyrazole carbonic acids as a key intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a bicyclic system composed of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The compound has been involved in [8π+2π] cycloaddition reactions in the synthesis process . It has also been used as a key intermediate in the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis
This compound is used as a building block in organic synthesis . It’s a part of the Acros Organics product portfolio, which is now a part of Thermo Scientific Chemicals .
Hepatitis B Virus (HBV) Research
The compound has been found to be effective in inhibiting a wide range of nucleoside-resistant Hepatitis B virus variants . In an HBV AAV mouse model, a lead compound was able to inhibit HBV DNA viral load through oral administration .
Preparation of Differentiated Diamides
The compound has been used in the preparation of differentiated diamides .
Heterocyclic Building Blocks
It is used as a heterocyclic building block in the synthesis of various other compounds .
1,3-Dipolar Cycloaddition Reaction
The compound has been obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been studied for their biological activities. For instance, a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus (HBV) variants .
Safety and Hazards
Future Directions
The compound and its derivatives have potential applications in the medical field, particularly in the treatment of diseases like HBV . Additionally, the compound can be further modified in the 3rd position by various functional groups, opening up possibilities for the synthesis of a wide range of compounds .
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKNFVZEGNOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620466 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
307307-97-7 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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